molecular formula C13H15NO4 B1370528 Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate CAS No. 861064-92-8

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B1370528
CAS No.: 861064-92-8
M. Wt: 249.26 g/mol
InChI Key: BQUAJJHYTZRNHV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C13H15NO4 It is a derivative of phenylacetic acid and contains both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUAJJHYTZRNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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